2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of an amino acid precursor with a Boc group, followed by the introduction of the fluorinated aromatic ring through a series of coupling reactions. The final step usually involves the deprotection of the Boc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing an active amino group that can participate in various biochemical reactions. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Similar structure but lacks the trifluoromethyl group.
2-((Tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid: Contains two fluorine atoms on the aromatic ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the trifluoromethyl group in 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17F4NO4 |
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Molecular Weight |
351.29 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-10(16)9(6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
RCBJMUWDFFJUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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